molecular formula C23H32O6 B13437823 9a,11a,12a,12b-d4 Cortisol 21-Acetate

9a,11a,12a,12b-d4 Cortisol 21-Acetate

Cat. No.: B13437823
M. Wt: 408.5 g/mol
InChI Key: ALEXXDVDDISNDU-LPXHYCATSA-N
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Description

9a,11a,12a,12b-d4 Cortisol 21-Acetate is a deuterated form of cortisol, a glucocorticoid hormone. This compound is structurally similar to cortisol but contains deuterium atoms at specific positions, making it useful in various scientific research applications. Cortisol itself is involved in the metabolism of fats, proteins, and carbohydrates, and plays a significant role in the body’s response to stress.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9a,11a,12a,12b-d4 Cortisol 21-Acetate involves the incorporation of deuterium atoms into the cortisol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

9a,11a,12a,12b-d4 Cortisol 21-Acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Conversion of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield ketone derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

9a,11a,12a,12b-d4 Cortisol 21-Acetate is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 9a,11a,12a,12b-d4 Cortisol 21-Acetate involves its interaction with glucocorticoid receptors in the body. Upon binding to these receptors, it influences the transcription of specific genes involved in metabolic processes and immune response. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9a,11a,12a,12b-d4 Cortisol 21-Acetate is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required .

Properties

Molecular Formula

C23H32O6

Molecular Weight

408.5 g/mol

IUPAC Name

[2-oxo-2-[(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate

InChI

InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1/i11D2,18D,20D

InChI Key

ALEXXDVDDISNDU-LPXHYCATSA-N

Isomeric SMILES

[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC(=O)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O

Origin of Product

United States

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